molecular formula C22H25Cl2FN4O3 B1663636 Gefitinib hydrochloride CAS No. 184475-55-6

Gefitinib hydrochloride

Katalognummer B1663636
CAS-Nummer: 184475-55-6
Molekulargewicht: 483.4 g/mol
InChI-Schlüssel: QUINXWLATMJDQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A four-step synthesis of gefitinib was developed starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The process involves practical reaction temperatures (0–55 °C) and avoids chromatographic purifications . The ionic liquid trimethylammonium heptachlorodialuminate was used to monodemethylate the dimethoxyquinazoline core .


Chemical Reactions Analysis

Gefitinib-loaded nanoliposomes were prepared using a modified emulsification and ultrasonic method . The in vitro release of gefitinib from these nanoparticles was evaluated using three different pH values .

Wissenschaftliche Forschungsanwendungen

1. Application in Nanomedicine

  • Summary of the Application: Gefitinib hydrochloride has been used to construct a passive targeting and long retention therapeutic nanoplatform of core–shell gefitinib/poly (ethylene glycol)-polytyrosine nanocomplexes (Gef-PY NCs) .
  • Methods of Application: The Gef-PY NCs have good water-solubility, non-toxicity, and high stability. They present unexpected kidney targeting and drug slow-release capacity .
  • Results or Outcomes: The nanocomplexes effectively solve the bottleneck question that Gef-based therapy could be used only in intraperitoneal injection due to its insolubility and severe toxicity. They have prominent anti-fibrosis capabilities, such as decreasing approximately 40% tubulointerstitial fibrosis area and 68% expression of collagen I within 7 days .

2. Application in Drug Delivery Systems

  • Summary of the Application: Gefitinib hydrochloride is a poorly water-soluble antitumor drug, which shows poor absorption/bioavailability after oral administration. Therefore, solid dispersions (SDs) of Gefitinib were developed using different carriers and techniques to enhance its dissolution and oral absorption/bioavailability .
  • Methods of Application: Various SD formulations of Gef were established using fusion and microwave methods utilizing Soluplus, Kollidone VA64, and polyethylene glycol 4000 (PEG 4000) as the carriers .
  • Results or Outcomes: In vitro dissolution studies indicated significant release of Gef from all SDs compared to the pure Gef. The optimized Gef SD presented significant release of Gef (82.10%) compared with pure Gef (21.23%). The optimized Gef SD resulted in remarkable improvement in bioavailability compared to the pure Gef .

3. Application in Bioimaging and Medical Therapy

  • Summary of the Application: Gefitinib hydrochloride has been used to construct a therapeutic nanoplatform based on water-soluble, non-toxic, and highly-stable core–shell poly (amino acid) nanocomplexes .
  • Methods of Application: The nanocomplexes have good water-solubility, non-toxicity, and high stability. They present unexpected kidney targeting and drug slow-release capacity .
  • Results or Outcomes: The nanocomplexes effectively solve the issue that Gef-based therapy could be used only in intraperitoneal injection due to its insolubility and severe toxicity. They have prominent anti-fibrosis capabilities, such as decreasing approximately 40% tubulointerstitial fibrosis area and 68% expression of collagen I within 7 days .

4. Application in Cancer Therapy

  • Summary of the Application: Gefitinib hydrochloride is a small-molecule EGFR inhibitor that has emerged as a significant agent in combating cancer .
  • Methods of Application: The review discusses the clinical applications of FDA-approved EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib across various cancer types .
  • Results or Outcomes: The review addresses the emergence of resistance mechanisms and potential counterstrategies .

5. Application in Bioimaging and Medical Therapy

  • Summary of the Application: Gefitinib hydrochloride has been used to construct a therapeutic nanoplatform based on water-soluble, non-toxic, and highly-stable core–shell poly (amino acid) nanocomplexes .
  • Methods of Application: The nanocomplexes have good water-solubility, non-toxicity, and high stability. They present unexpected kidney targeting and drug slow-release capacity .
  • Results or Outcomes: The nanocomplexes effectively solve the issue that Gef-based therapy could be used only in intraperitoneal injection due to its insolubility and severe toxicity. They have prominent anti-fibrosis capabilities, such as decreasing approximately 40% tubulointerstitial fibrosis area and 68% expression of collagen I within 7 days .

6. Application in Cancer Therapy

  • Summary of the Application: Gefitinib hydrochloride is a small-molecule EGFR inhibitor that has emerged as a significant agent in combating cancer .
  • Methods of Application: The review discusses the clinical applications of FDA-approved EGFR inhibitors such as erlotinib, gefitinib, afatinib, and osimertinib across various cancer types .
  • Results or Outcomes: The review addresses the emergence of resistance mechanisms and potential counterstrategies .

Safety And Hazards

Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The future of EGFR-directed therapies like Gefitinib will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Eigenschaften

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597850
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gefitinib hydrochloride

CAS RN

184475-56-7, 184475-55-6
Record name 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184475-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefitinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Gefitinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Gefitinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Gefitinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Gefitinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Gefitinib hydrochloride

Citations

For This Compound
17
Citations
V Chandregowda, G Venkateswara Rao… - … Process Research & …, 2007 - ACS Publications
… chilled methanol (200 mL) to give gefitinib hydrochloride. The solid was suspended in H 2 O … to obtain an off-white solid of gefitinib hydrochloride. The solid was then suspended in water …
Number of citations: 127 pubs.acs.org
X Wang, B Deng, M Yu, T Zeng, Y Chen, J Hu… - Biomaterials …, 2021 - pubs.rsc.org
Drug delivery nanoplatforms have been applied in bioimaging, medical diagnosis, drug delivery and medical therapy. However, insolubility, toxicity, instability, nonspecific targeting and …
Number of citations: 4 pubs.rsc.org
WY Lee, PC Chen, WS Wu, HC Wu… - … journal of cancer, 2017 - Wiley Online Library
… Gefitinib hydrochloride salt (ZD1839) and panobinostat (LBH589) were purchased from Selleckchem. MG132 was purchased from Sigma. The human NSCLC cell lines A549, H441 …
Number of citations: 40 onlinelibrary.wiley.com
Y Liu, X Dai, S Jiang, M Qahar, C Feng, D Guo… - International Journal of …, 2022 - mdpi.com
… Cell counting kit 8, gefitinib hydrochloride, and rapamycin were obtained from Med Chem Express (Beijing, China). A 3D cell viability assay was purchased from Progema (Beijing, …
Number of citations: 7 www.mdpi.com
KK Velpula, VR Dasari, S Asuthkar, B Gorantla… - Translational …, 2012 - Elsevier
… U251 and 5310 cells were treated with either 5 μM erlotinib or gefitinib hydrochloride for 9 hours, 10 μM AG1478 for 1 hour, 0.5 μM PHA-665752 for 9 hours, or with 10 ng of …
Number of citations: 42 www.sciencedirect.com
J Tan, M Li, W Zhong, C Hu, Q Gu, Y Xie - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Gefitinib hydrochloride (molecular weight 483.36, 99.68% pure) was obtained from Medchem Express (Monmouth Junction, NJ, USA). Erlotinib hydrochloride (molecular weight 429.90, …
Number of citations: 27 www.ncbi.nlm.nih.gov
HD Williams, L Ford, S Han, KJ Tangso… - Molecular …, 2018 - ACS Publications
… Gefitinib hydrochloride (206 mg, 0.43 mmol) and sodium docusate (189 mg, 0.43 mmol) were dissolved in a biphasic solution of dichloromethane (10 mL) and distilled water (10 mL) …
Number of citations: 35 pubs.acs.org
M El Ouardi, L Tamarit, I Vayá, MA Miranda… - Frontiers in …, 2023 - frontiersin.org
Gefitinib (GFT) is a selective EGFR inhibitor clinically used for the treatment of patients with non-small cell lung cancer. Bioactivation by mainly Phase I hepatic metabolism leads to …
Number of citations: 5 www.frontiersin.org
KK Velpula, A Bhasin, S Asuthkar, AJ Tsung - Cancer research, 2013 - AACR
… , COX-2, caspase-3, caspase-9, cytochrome c, SMAC, and GAPDH antibodies were purchased from Santa Cruz Biotechnology along with erlotinib hydrochloride, gefitinib hydrochloride…
Number of citations: 122 aacrjournals.org
R Srikar, D Suresh, A Zambre, K Taylor, S Chapman… - Scientific Reports, 2016 - nature.com
… For the preparation of gefitinib encapsulation, 1 mg of gefitinib hydrochloride dissolved in DI water was added during the second desolvation process prior to acetone addition. The …
Number of citations: 33 www.nature.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.